molecular formula C13H10BrN3O2 B3836590 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide

5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No. B3836590
M. Wt: 320.14 g/mol
InChI Key: XZJWMMVOHMNBGQ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide, also known as BH-PYH, is a chemical compound that has gained attention in the scientific community for its potential applications in various research fields.

Mechanism of Action

5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide exerts its effects through various mechanisms, including the inhibition of protein tyrosine phosphatases, the activation of AMP-activated protein kinase, and the inhibition of histone deacetylases. These mechanisms ultimately lead to the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and antimicrobial activity.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and antimicrobial activity. These effects make 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide a promising compound for various research fields.

Advantages and Limitations for Lab Experiments

5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has several advantages for lab experiments, including its simple synthesis method, low cost, and potential applications in various research fields. However, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide also has limitations, including its low solubility in water and limited bioavailability.

Future Directions

There are several future directions for 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in various research fields. Additionally, further studies are needed to elucidate the mechanisms of action of 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide and its potential side effects.
In conclusion, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide is a promising compound that has gained attention in the scientific community for its potential applications in various research fields. Its simple synthesis method, potential applications, and various biochemical and physiological effects make it a promising compound for future research.

Scientific Research Applications

5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been studied for its potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide has been shown to have antimicrobial activity against various pathogens.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-10-3-4-12(18)11(6-10)13(19)17-16-8-9-2-1-5-15-7-9/h1-8,18H,(H,17,19)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWMMVOHMNBGQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-bromo-2-hydroxy-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-hydroxy-N'-(3-pyridinylmethylene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.